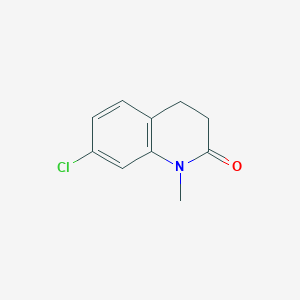

7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

7-chloro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGELGMZYNYJJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Tetrahydroquinolin 2 One Core Structure

Systematic Investigation of Functional Group Transformations

The inherent functionalities of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, namely the tertiary amine within the lactam, the carbonyl group, and the activated aromatic ring, are amenable to a range of chemical transformations.

The tertiary amine nitrogen within the tetrahydroquinolin-2-one ring system is susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the formation of N-oxides. byjus.com The reaction of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with an oxidizing agent like m-CPBA would be expected to yield the corresponding N-oxide derivative, 7-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline 1-oxide. The rate and efficiency of such N-oxidation reactions can be influenced by the solvent and the specific peroxy acid used. researchgate.net

Detailed research findings on the direct oxidation of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one are not extensively available in the reviewed literature. The described reactivity is based on established principles of N-oxidation of similar heterocyclic systems.

The carbonyl group at the 2-position of the tetrahydroquinolin-2-one core is a key site for reduction. Complex metal hydrides are effective reagents for this transformation. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and lactams to the corresponding amines. chem-station.commpg.de Therefore, treatment of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with LiAlH₄ would be expected to yield 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoline.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less reactive towards amides. libretexts.org However, under specific conditions or with the use of additives, its reducing potential can be enhanced. The selective reduction of the carbonyl group to a hydroxyl group, affording 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-ol, may also be achievable with careful selection of reagents and reaction conditions.

Table 1: Predicted Outcomes of Reduction Reactions

| Starting Material | Reagent | Predicted Product |

|---|---|---|

| 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Lithium aluminum hydride (LiAlH₄) | 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoline |

Specific experimental data on the reduction of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is limited. The predicted outcomes are based on the known reactivity of complex metal hydrides with lactam functionalities.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The precise position of substitution would be determined by the combined electronic and steric effects of the existing substituents.

Detailed studies on the electrophilic aromatic substitution reactions specifically for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one are not readily found in the surveyed literature. The discussion is based on general principles of electrophilic aromatic substitution on substituted aromatic systems.

Strategies for N-Alkylation and Acylation of the Ring Nitrogen

While the nitrogen atom in 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is already methylated, further N-alkylation is not possible. However, N-acylation of the corresponding demethylated analog, 7-chloro-1,2,3,4-tetrahydroquinolin-2-one, is a feasible transformation.

N-acylation can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. google.comkhanacademy.org For example, the reaction of 7-chloro-1,2,3,4-tetrahydroquinolin-2-one with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield 1-acetyl-7-chloro-1,2,3,4-tetrahydroquinolin-2-one.

Table 2: Representative N-Acylation Reaction

| Substrate | Acylating Agent | Product |

|---|---|---|

| 7-chloro-1,2,3,4-tetrahydroquinolin-2-one | Acetyl chloride | 1-acetyl-7-chloro-1,2,3,4-tetrahydroquinolin-2-one |

This section discusses the potential for N-acylation based on general organic synthesis principles, assuming the availability of the N-demethylated precursor.

Synthesis of Novel Derivatives and Adducts (e.g., Oximes, Diols)

The carbonyl group at the 2-position serves as a handle for the synthesis of a variety of derivatives. Reaction of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with hydroxylamine (B1172632) hydrochloride in the presence of a base would lead to the formation of the corresponding oxime, 7-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one oxime.

Furthermore, if the carbonyl group were to be reduced to a hydroxyl group, subsequent oxidation could potentially lead to diol derivatives, although this would require further functionalization of the molecule.

Ring Transformations and Skeletal Rearrangements (e.g., Beckmann Rearrangement of Oximes)

The oxime derivative of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo a Beckmann rearrangement, a classic reaction that transforms an oxime into an amide or lactam. wikipedia.orgnih.govmasterorganicchemistry.com This reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. nih.gov The rearrangement of the cyclic ketoxime of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would lead to a ring-expanded lactam.

The regiochemical outcome of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org In the case of the oxime of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, two possible ring-expanded products could be formed, depending on which carbon atom migrates. Migration of the C3 atom would lead to a 1,4-diazepane-2,5-dione (B14664083) derivative, while migration of the C8a atom would result in a benzodiazepine (B76468) derivative. The specific product formed would depend on the reaction conditions and the inherent migratory aptitude of the respective groups.

Table 3: Potential Products of Beckmann Rearrangement

| Migrating Group | Rearrangement Product |

|---|---|

| C3 | 8-chloro-1-methyl-1,4-diazepane-2,5-dione derivative |

The specific conditions and regioselectivity of the Beckmann rearrangement for the oxime of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one have not been explicitly detailed in the available literature. The discussion presents the theoretically possible outcomes of this rearrangement.

Structure Activity Relationship Sar Studies and Mechanistic Research in Vitro

Systematic Analysis of Conformational and Substituent Effects on Biological Activity

The precise arrangement of atoms and functional groups within the 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one scaffold is critical for its interaction with biological targets. The following subsections dissect the contributions of its key structural components.

The presence and position of a halogen atom on the quinolinone ring system can significantly modulate the compound's physicochemical properties and, consequently, its biological efficacy. The chlorine atom at the C7 position of the aromatic ring is a key feature. While direct SAR studies on 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one are not extensively documented, research on related quinoline (B57606) and imidazoquinoline structures provides valuable insights. For instance, in studies of imidazoquinolines, a C7 chloro substitution was found to be well-tolerated and, in some cases, led to increased potency in biological assays. acs.org The lipophilic nature of the chlorine atom can enhance membrane permeability and influence binding to hydrophobic pockets within target proteins. acs.org

In the broader context of 7-chloroquinoline (B30040) derivatives, this substitution pattern is a common feature in compounds with diverse biological activities, including antimalarial and anticancer properties. The electronic effects of the chlorine atom, being an electron-withdrawing group, can also alter the reactivity and metabolic stability of the quinoline ring system.

The N-methyl group at the first position (N1) and the carbonyl group at the second position (C2), which forms a lactam ring, are fundamental to the identity of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The N-methylation of tetrahydroquinolines has been shown to be a critical factor in their biological activity. In some contexts, N-methylation can alter the compound's metabolic fate and its interaction with specific enzymes. For example, N-methylation of certain tetrahydroisoquinolines can lead to the formation of neurotoxins, highlighting the profound impact of this functional group.

The lactam carbonyl group is a key hydrogen bond acceptor and plays a crucial role in the molecule's interaction with biological targets. The planarity and polarity imparted by the lactam moiety can facilitate binding to the active sites of enzymes and receptors. Tetrahydroquinolinone derivatives that possess a carbonyl group at the C2 position have been identified as potential lead compounds in the development of anticancer agents.

The tetrahydroquinoline scaffold of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one contains a stereocenter, which means it can exist as a pair of enantiomers. The three-dimensional arrangement of substituents around this chiral center can have a profound impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

The separation and biological evaluation of individual enantiomers of chiral tetrahydroquinoline derivatives are crucial for understanding their specific interactions with biological targets. nih.gov Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are often employed for the separation of such enantiomers. nih.gov Studies on other chiral tetrahydroquinoline derivatives have demonstrated that the biological activity often resides in a single enantiomer, underscoring the importance of stereochemistry in drug design and development. nih.gov

Influence of Remote Substituents on the Aromatic and Saturated Rings

In Vitro Biological Target Engagement and Functional Modulation

The biological effects of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one are mediated by its interaction with specific molecular targets. In vitro assays are instrumental in identifying these targets and characterizing the nature of the interaction.

Research into the biological targets of tetrahydroquinoline derivatives has pointed towards several enzymes that may be modulated by 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

EPAC1: Exchange protein directly activated by cAMP 1 (EPAC1) is a guanine (B1146940) nucleotide exchange factor that is involved in various cellular signaling pathways. A tetrahydroquinoline analog, CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as an inhibitor of EPAC1. Structure-activity relationship studies of this analog revealed that halogen substitutions on the tetrahydroquinoline skeleton are important for its inhibitory activity. This suggests that 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one could potentially interact with and modulate the activity of EPAC1.

Neuronal Nitric Oxide Synthase (nNOS): Neuronal nitric oxide synthase is an enzyme responsible for the production of nitric oxide in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases. While direct inhibition of nNOS by 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has not been reported, various quinoline and tetrahydroisoquinoline derivatives have been investigated as nNOS inhibitors. mdpi.com These studies indicate that the quinoline scaffold can serve as a template for the design of nNOS inhibitors.

ATP Synthase: ATP synthase is a crucial enzyme in cellular energy metabolism. Inhibition of bacterial ATP synthase has emerged as a promising strategy for the development of new antibiotics. Recent studies have identified quinoline-based compounds as inhibitors of ATP synthase in pathogenic bacteria like Pseudomonas aeruginosa. acs.orgnih.govacs.org These inhibitors are thought to bind to the c-subunit of the F0 rotor ring of the enzyme. acs.org The structural similarities between these inhibitors and 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one suggest that it could also potentially target ATP synthase.

Despite a comprehensive search for scientific literature, no specific studies detailing the antimicrobial, antitumor, cytotoxic, or antileishmanial activities of the chemical compound 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one were found. Similarly, research elucidating its mechanistic pathways and molecular binding interactions at a target level appears to be unavailable in the public domain.

The performed searches focused on identifying in vitro studies related to:

Anti-mycobacterial properties and broader antimicrobial activity.

Antitumor and cytotoxic effects on various cell lines.

Assessments of activity against Leishmania species.

Elucidation of the compound's mechanism of action and molecular targets.

While a significant body of research exists for the broader class of quinoline and 7-chloroquinoline derivatives, which are known to possess a wide range of biological activities, this information does not pertain to the specific molecule requested. The structural modifications, including the saturated heterocyclic ring, the carbonyl group at the 2-position, and the methyl group at the 1-position, define a unique chemical entity for which dedicated biological evaluation data is not currently available in published literature.

Therefore, the requested article, which was to be strictly focused on the biological activities and mechanistic insights of "7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one," cannot be generated at this time due to the absence of relevant research findings.

Computational and Theoretical Studies of 7 Chloro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One

Molecular Geometry Optimization and Conformational Analysis

Determination of Optimal Bond Lengths and Angles

No published studies containing data on the optimized bond lengths and angles for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one are available.

Energetic Characterization of Preferred Conformations

There are no available research findings that describe the energetic characterization of the preferred conformations of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Electronic Structure and Charge Distribution Analysis

Atomic Charge Calculations (e.g., Mulliken, Coulson Methods)

Specific atomic charge calculations for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one using methods such as Mulliken or Coulson have not been reported in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Band Gap Determination

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy band gap for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is not present in the available scientific record.

Mapping of Molecular Electrostatic Potential (MEP)

There are no published studies that include a mapping of the molecular electrostatic potential for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to forecast electronic excitations, which correspond to UV-Vis absorption bands. For related quinoline (B57606) derivatives, studies have successfully used TD-DFT with basis sets like B3LYP/6-311G(d,p) to compare theoretical and experimental UV-Visible absorption spectra, often finding good agreement between them. Such calculations for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would involve optimizing its ground-state geometry and then calculating the vertical excitation energies to predict the λmax values of its electronic transitions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for structural elucidation. For instance, in a study on a different heterocyclic compound, the geometry was optimized using DFT, and the resulting structure was used to calculate NMR shifts, which were then compared to experimental data to confirm the molecular structure. nih.gov Applying this to 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would predict the chemical shifts for its unique set of protons and carbons, aiding in its synthesis and characterization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For classes of compounds like tetrahydroquinoline derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to understand the structural requirements for specific biological activities, such as the inhibition of enzymes like lysine-specific demethylase 1 (LSD1). nih.gov In a typical QSAR study involving quinoline derivatives, researchers generate a range of 2D and 3D descriptors and use statistical methods like multiple linear regression to build a model that can predict the activity of new compounds. nih.govresearchgate.net

To develop a QSAR model for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, it would be included in a dataset of structurally similar compounds with known biological activities. The model would identify key structural features—steric, electrostatic, or hydrophobic—that influence its activity, thereby guiding the design of more potent analogues. nih.gov

Molecular Docking Simulations and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. researchgate.net

In studies involving quinoline-based compounds, molecular docking has been used to investigate their potential as inhibitors for various protein targets, including those from viruses like SARS-CoV-2. nih.govresearchgate.net The process involves preparing the 3D structures of the ligand (7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one) and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's active site, calculating a docking score that estimates the binding affinity (often in kcal/mol). nih.govcellmolbiol.org Analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.gov For example, docking studies on other inhibitors have identified key amino acid residues like Glu166 and Leu141 as critical for binding within a protease active site. nih.gov

The results from a docking simulation of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would provide a hypothesis about its mechanism of action at a molecular level and identify key interactions that could be optimized for improved potency.

Application of Advanced Quantum Chemical and Molecular Mechanics Methodologies (e.g., DFT, Hartree-Fock, Semi-Empirical Models, Force Fields)

A variety of quantum chemical and molecular mechanics methods are available to study molecules at a deep theoretical level. These methods form the foundation for many of the applications discussed above.

Density Functional Theory (DFT) : DFT is a popular quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. taylor.edu It offers a good balance between accuracy and computational cost. Functionals like B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. austinpublishinggroup.com

Hartree-Fock (HF) Theory : HF is an ab initio wavefunction-based method that solves the Schrödinger equation approximately. austinpublishinggroup.com While computationally more intensive than semi-empirical methods and generally less accurate than modern DFT for many properties due to its neglect of electron correlation, it serves as a fundamental starting point for more advanced methods. taylor.edusciencesconf.org

Semi-Empirical Models : These methods simplify quantum mechanical calculations by using parameters derived from experimental data. While less accurate than DFT or HF, they are much faster and can be applied to very large molecular systems.

Force Fields : Used in molecular mechanics (MM), force fields treat molecules as a collection of atoms held together by bonds with classical potentials. They are used to perform molecular dynamics simulations, which study the movement of atoms and molecules over time, providing insights into conformational stability and dynamics. nih.gov

For 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, these methods would be used to calculate its optimal 3D geometry, electrostatic potential surface, and fundamental electronic properties, providing a comprehensive understanding of its chemical reactivity and physical characteristics. austinpublishinggroup.com

ADMET Screening (In Silico Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening involves using computational models to predict the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. nih.gov This helps to identify compounds with poor ADMET profiles, reducing the likelihood of late-stage failures.

Various online tools and software packages are available to predict these properties. For a molecule like 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a typical in silico ADMET analysis would predict several key parameters. For instance, studies on novel quinazolinone derivatives have used such tools to evaluate drug-likeness based on criteria like Lipinski's Rule of Five, as well as specific properties like gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. cellmolbiol.org

A predicted ADMET profile for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one might look like the hypothetical data presented in the table below, which showcases the types of parameters evaluated.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~209.67 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | Predicted Value | Affects solubility, absorption, and membrane permeability |

| H-Bond Donors | Predicted Count | Part of Lipinski's rules for oral bioavailability |

| H-Bond Acceptors | Predicted Count | Part of Lipinski's rules for oral bioavailability |

| GI Absorption | High/Low | Predicts absorption from the gastrointestinal tract |

| BBB Permeability | Yes/No | Indicates potential for CNS effects |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

| Ames Mutagenicity | Mutagen/Non-mutagen | Predicts potential to cause genetic mutations |

These computational predictions provide a valuable preliminary assessment of the compound's potential as a drug, guiding further experimental validation. nih.gov

Advanced Analytical Methodologies for Research on 7 Chloro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments and their neighboring protons. For 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, one would expect to observe signals corresponding to the aromatic protons, the two methylene (B1212753) groups (-CH₂-) of the tetrahydroquinoline ring, and the N-methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity.

Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C5-H, C6-H, C8-H) | ~7.0 - 7.5 | Doublet, Doublet of doublets |

| N-Methyl (N-CH₃) | ~3.3 | Singlet |

| Methylene (C3-H₂) | ~2.9 | Triplet |

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for each carbon, including the aromatic carbons, the carbonyl carbon, the two methylene carbons, and the N-methyl carbon.

Expected ¹³C NMR Spectral Features:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-Cl, C-N, C-H) | ~115 - 140 |

| Methylene (C3) | ~30 |

| Methylene (C4) | ~39 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. A COSY spectrum would confirm the coupling between the protons on C3 and C4. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would be dominated by a strong absorption band characteristic of the amide carbonyl group (C=O).

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amide C=O stretch | ~1680 - 1650 | Strong, sharp absorption |

| Aromatic C=C stretch | ~1600 - 1450 | Medium to weak absorptions |

| C-H stretch (aromatic) | ~3100 - 3000 | |

| C-H stretch (aliphatic) | ~3000 - 2850 | |

| C-N stretch | ~1350 - 1250 |

Mass Spectrometry (MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and purity assessment.

High-Resolution MS (HRMS): This technique provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For C₁₀H₁₀ClNO, the expected exact mass would be used to confirm the molecular formula with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of UV or visible light, which promotes electronic transitions. The spectrum of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is expected to show absorption maxima (λmax) characteristic of the substituted aromatic ring system conjugated with the amide carbonyl group.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and for assessing its final purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. libretexts.org

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions (stationary and mobile phases). chemistryhall.com For 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, different solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) would be tested to find conditions that provide a clear spot with an Rf value typically between 0.3 and 0.7 for optimal separation and purity analysis. chemistryhall.com Visualizing the spot under a UV lamp is common for aromatic compounds. libretexts.org

Column Chromatography (Silica Gel, Preparative Scale)

Preparative scale column chromatography using silica gel is a fundamental technique for the purification of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one from crude reaction mixtures. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

The process involves carefully packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product, adsorbed onto a small amount of silica gel, is then loaded onto the top of the column. A solvent system, known as the eluent, is passed through the column to facilitate the separation. The choice of eluent is critical; typically, a gradient of solvents with increasing polarity, such as hexane/ethyl acetate (B1210297) mixtures, is employed. Non-polar impurities travel down the column more quickly, while the more polar target compound, 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and other polar impurities are retained longer on the silica gel. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. Combining the pure fractions followed by solvent evaporation yields the purified compound. orgsyn.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60-120 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v) |

| Loading Method | Dry loading (adsorbed on silica) or wet loading (dissolved in minimal eluent) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

| Outcome | Isolation of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with >95% purity |

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for assessing the purity and quantifying 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. These methods offer high resolution and sensitivity for separating components of a mixture. UPLC, utilizing smaller stationary phase particles (~2 µm) and higher pressures than traditional HPLC, provides even faster and more efficient separations.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is analyzed on a non-polar stationary phase, such as a C8 or C18 column. A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A detector, commonly a UV-Vis spectrophotometer set to a wavelength where the compound exhibits maximum absorbance, is used for detection and quantification. ijprs.com The retention time is a characteristic parameter for identifying the compound under specific chromatographic conditions.

| Parameter | Condition |

|---|---|

| Instrument | HPLC/UPLC System with UV Detector |

| Column | C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) ijprs.com |

| Flow Rate | 1.0 mL/min ijprs.com |

| Detection Wavelength | ~240-250 nm |

| Injection Volume | 10-20 µL |

X-Ray Crystallography for Absolute Configuration and Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. thieme-connect.de For 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, this technique can unambiguously elucidate its molecular structure, including bond lengths, bond angles, and the conformation of the tetrahydroquinoline ring system. researchgate.netresearchgate.net

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to build a model of the crystal structure. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration. The heterocyclic ring in similar tetrahydroquinoline structures is often found to adopt a half-chair conformation. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 8.0 Å, c = 22.2 Å, β = 98.1° |

| Volume | ~1450 ų |

| Z (Molecules per unit cell) | 4 |

Note: Data in this table is illustrative for a related tetrahydroquinoline structure and serves as a representative example. researchgate.net

Advanced Solid-State Characterization (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots for Intermolecular Interactions)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the crystal's packing and stability. set-science.com This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).

| Interaction Type | Contribution to Hirshfeld Surface (%) | Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~34-38% nih.govnih.gov | Large, widely scattered region |

| O···H/H···O | ~19-23% nih.govnih.gov | Distinct sharp "wings" or spikes |

| Cl···H/H···Cl | ~12-18% nih.govnih.gov | Symmetric wings or spikes |

| C···H/H···C | ~9-11% nih.govnih.gov | "Wing-like" features |

| C···C | ~5-10% nih.gov | Often related to π-stacking interactions |

Note: Data represents typical values for similar chloro-substituted N-heterocyclic compounds and serves as a representative example. nih.govnih.govnih.gov

Broader Academic Implications and Future Research Directions in Tetrahydroquinolin 2 One Chemistry

Rational Design of Novel Chemical Probes and Therapeutic Agents Based on In Vitro Findings

The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) transcriptional activity, which is implicated in inflammatory diseases and cancer. acs.orgnih.gov Furthermore, the tetrahydroquinolinone core has been explored for its antiproliferative effects, with some derivatives inducing apoptosis in cancer cell lines. nih.gov

Future rational design efforts for compounds like 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one would likely build upon these findings. The chloro-substituent at the 7-position and the methyl group at the 1-position offer specific points for modification to enhance potency and selectivity. For instance, structure-activity relationship (SAR) studies on similar scaffolds could guide the synthesis of new analogues with varied substituents on the aromatic ring to probe interactions with biological targets. rsc.org The design of novel therapeutic agents could focus on optimizing these molecules as inhibitors of targets like mTOR, a key protein in cancer cell growth and survival, where the tetrahydroquinoline scaffold has shown promise. mdpi.comtandfonline.com

Table 1: Examples of Biologically Active Tetrahydroquinoline Derivatives and their Targets

| Compound Class | Biological Target/Activity | Reference |

| 1,2,3,4-Tetrahydroquinolines | NF-κB Inhibition | acs.orgnih.gov |

| Tetrahydroquinolinone Derivatives | Anticancer (Apoptosis Induction) | nih.gov |

| Tetrahydroquinoline Analogs | mTOR Inhibition | mdpi.comtandfonline.com |

| Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) Inhibition | nih.govmdpi.com |

Development of Sustainable and Greener Synthetic Pathways

Traditionally, the synthesis of quinoline (B57606) and its derivatives has involved methods that are often associated with harsh reaction conditions, long reaction times, and the use of hazardous chemicals. nih.gov In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly "green" synthetic methodologies. nih.govnih.gov These approaches include microwave-assisted synthesis, the use of ultrasound, one-pot multicomponent reactions, and the utilization of greener solvents like water and ethanol, as well as eco-friendly catalysts. acs.orgtandfonline.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free conditions |

| Catalysts | Stoichiometric and often toxic | Recyclable, eco-friendly catalysts |

| Energy | High temperatures, long reaction times | Microwave, ultrasound, milder conditions |

| Efficiency | Often multi-step with intermediate isolation | One-pot reactions, domino sequences |

Exploration of Undiscovered Biological Targets and Mechanisms for Tetrahydroquinolin-2-ones

While some biological targets for the tetrahydroquinoline scaffold have been identified, such as NF-κB and mTOR, there is vast potential for discovering novel targets and mechanisms of action. acs.orgmdpi.com The diverse biological activities reported for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that they may interact with a wide range of cellular pathways. mdpi.com

Future research should involve comprehensive biological screening of libraries of tetrahydroquinolin-2-one derivatives against a broad panel of cancer cell lines and other disease models. acs.org Techniques such as chemical proteomics and target deconvolution could be employed to identify the specific protein targets with which these compounds interact. Elucidating these novel targets and mechanisms will be crucial for understanding the full therapeutic potential of molecules like 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one and for the development of next-generation therapeutic agents. rsc.org

Integration of Advanced Computational Methods for De Novo Design and Lead Optimization

Computational tools are becoming increasingly integral to the drug discovery process, enabling the rational design and optimization of new drug candidates. mdpi.com For the tetrahydroquinoline-2-one scaffold, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking have already been applied to design novel derivatives and to understand their interactions with biological targets. nih.govmdpi.com

The de novo design of novel tetrahydroquinolin-2-one derivatives can be guided by these computational models, which can predict the biological activity of virtual compounds before they are synthesized. mdpi.com Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the dynamic behavior of these molecules at their target sites. nih.gov The integration of these advanced computational methods will accelerate the lead optimization process, allowing for the more rapid development of potent and selective therapeutic agents based on the 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one scaffold.

Focused Research on the Synthesis of Stereochemically Defined and Chiral Analogues

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological properties. The tetrahydroquinoline scaffold can possess stereocenters, and the synthesis of stereochemically defined analogues is a critical area of research. The development of asymmetric synthetic methods to produce enantiomerically pure tetrahydroquinolines is essential for evaluating the biological activity of individual stereoisomers.

Future research in this area will likely focus on the development of novel chiral catalysts and asymmetric reaction methodologies to control the stereochemistry during the synthesis of tetrahydroquinolin-2-one derivatives. This will enable the preparation of enantiomerically pure forms of compounds like 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, allowing for a more detailed investigation of their structure-activity relationships and the identification of the most potent and safest stereoisomer for further therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?

- Methodological Answer : The compound is typically synthesized via reductive cyclization or functionalization of preformed tetrahydroquinoline scaffolds. For example, reductions using LiAlH4 in THF (followed by chlorination with SOCl2) have been applied to similar tetrahydroquinolinones . Optimized conditions may involve nucleophilic displacement reactions with chloroiodopropane or catalytic KI in acetonitrile . Key intermediates should be verified via <sup>1</sup>H NMR and ESI-MS .

Q. How can the purity and structural integrity of synthesized 7-chloro-1-methyltetrahydroquinolin-2-one derivatives be validated?

- Methodological Answer : Combine chromatographic purification (e.g., silica gel chromatography) with spectroscopic characterization. <sup>1</sup>H NMR analysis resolves substituent positions (e.g., methyl groups at N1), while ESI-MS confirms molecular weight. For chiral analogs, SFC chiral column chromatography is recommended for enantiomeric separation .

Q. What biological screening assays are relevant for evaluating tetrahydroquinolinone derivatives?

- Methodological Answer : Prioritize assays based on structural analogs. For example, compounds with similar substituents (e.g., 7-methoxy or chloro groups) have shown activity in neurotransmitter receptor binding assays (e.g., serotonin or dopamine receptors) . Use radioligand displacement studies or enzymatic inhibition assays (e.g., kinase profiling) to identify targets.

Q. What solvents and reaction conditions minimize side products during tetrahydroquinolinone synthesis?

- Methodological Answer : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions. For reductions (e.g., converting amides to amines), LiAlH4 in THF at room temperature avoids over-reduction . Monitor reaction progress via TLC to optimize time (typically 12–24 hours).

Advanced Research Questions

Q. How can conflicting NMR or MS data for 7-chloro-1-methyltetrahydroquinolin-2-one derivatives be resolved?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomers. Use deuterated solvents (e.g., DMSO-<i>d</i>6) to eliminate solvent peaks. For tautomers, variable-temperature NMR or X-ray crystallography (as in related dihydrate structures ) can clarify assignments. For diastereomers, employ chiral chromatography or NOE experiments .

Q. What strategies enhance the bioavailability of 7-chloro-1-methyltetrahydroquinolin-2-one analogs in preclinical studies?

- Methodological Answer : Modify lipophilicity via substituent engineering. For example, introducing polar groups (e.g., hydroxyl or amine) at the 4-position improves solubility, as seen in analogs like 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride . Pharmacokinetic studies in rodent models can validate improvements in log<i>P</i> and plasma stability.

Q. How do steric and electronic effects of the 7-chloro substituent influence biological activity?

- Methodological Answer : The chloro group’s electron-withdrawing nature enhances electrophilic interactions with target proteins. Compare activity against analogs with 7-methoxy or fluoro groups (e.g., 7-fluoro-3,4-dihydroisoquinolin-1-one ). Molecular docking studies (using software like AutoDock) can map binding interactions, while QSAR models quantify substituent effects .

Q. What catalytic systems improve enantioselective synthesis of chiral tetrahydroquinolinone derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., tert-butyl oxazaborolidines) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) have succeeded in related systems. For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate was resolved via SFC. Screen chiral catalysts under varying pressures (1–50 bar H2) to optimize enantiomeric excess .

Q. How can structural contradictions in X-ray crystallography data for tetrahydroquinolinone derivatives be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.